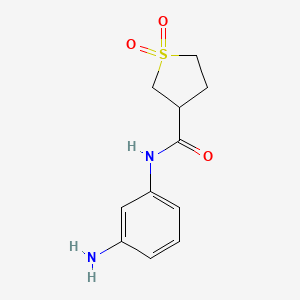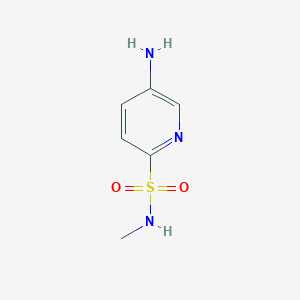
5-amino-N-methylpyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-N-methylpyridine-2-sulfonamide is a chemical compound with the CAS Number: 1552278-96-2 . It has a molecular weight of 187.22 and its IUPAC name is 5-amino-N-methylpyridine-2-sulfonamide .
Molecular Structure Analysis
The InChI code for 5-amino-N-methylpyridine-2-sulfonamide is 1S/C6H9N3O2S/c1-8-12(10,11)6-3-2-5(7)4-9-6/h2-4,8H,7H2,1H3 . This indicates that the molecule contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-amino-N-methylpyridine-2-sulfonamide include a molecular weight of 187.22 .Wissenschaftliche Forschungsanwendungen
Broad Specificity Antibody Development for Antibiotic Detection
Research led by Adrián et al. (2009) has demonstrated the generation of broad specificity antibodies for sulfonamide antibiotics, developing a highly sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples. This assay achieved selectivity against common aminobenzenesulfonylamino moieties, demonstrating the potential of 5-amino-N-methylpyridine-2-sulfonamide derivatives in improving food safety through the detection of sulfonamide antibiotics in the veterinary field Adrián et al., 2009.
Novel Electrochemical Biosensors for Food Safety
El Alami El Hassani et al. (2017) reported the synthesis and characterization of a novel electrochemical biosensor for the efficient detection of sulfapyridine, a sulfonamide antibiotic. This biosensor, based on gold microelectrodes modified with magnetic nanoparticles, highlights the relevance of 5-amino-N-methylpyridine-2-sulfonamide derivatives in constructing sensitive, specific, and low-cost systems for food industry applications, particularly in honey analysis El Alami El Hassani et al., 2017.
Synthesis and Complexation for Pharmaceutical Applications
Orie et al. (2021) explored the synthesis and complexation of monotosylated 4-aminopyridine, related to 5-amino-N-methylpyridine-2-sulfonamide, with nickel (II) and iron (II) ions. This research sheds light on the potential of such compounds to increase the biological and catalytic potential in pharmaceutical and chemical industries, demonstrating the structural and functional versatility of sulfonamide derivatives Orie et al., 2021.
Anticancer and Antiviral Potential
Scozzafava et al. (2003) reviewed sulfonamides, including structures related to 5-amino-N-methylpyridine-2-sulfonamide, as important drugs with various pharmacological activities. They highlighted the significant antitumor and antiviral activities of structurally novel sulfonamide derivatives, suggesting the potential for designing more potent inhibitors with applications as antitumor and antiviral agents Scozzafava et al., 2003.
Environmental Degradation of Sulfonamides
Research by Reis et al. (2014) on the biodegradation of sulfamethoxazole and other sulfonamides by Achromobacter denitrificans PR1 highlights the environmental relevance of sulfonamide compounds. This study provides insight into the microbial degradation pathways of sulfonamides, suggesting the potential of microbial bioremediation strategies to address the persistence of these antibiotics in the environment Reis et al., 2014.
Eigenschaften
IUPAC Name |
5-amino-N-methylpyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-8-12(10,11)6-3-2-5(7)4-9-6/h2-4,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPOYLHBOFXZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=NC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone](/img/structure/B2834989.png)
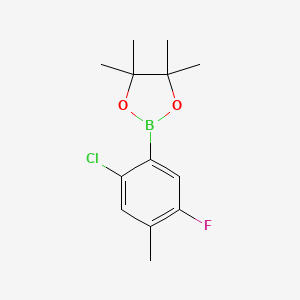
![(2Z)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B2834992.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2834995.png)
![N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2834996.png)



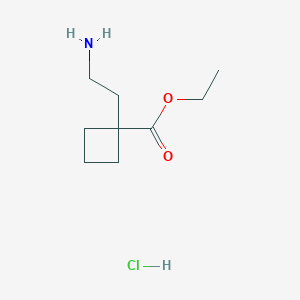
![9-cyclopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2835002.png)
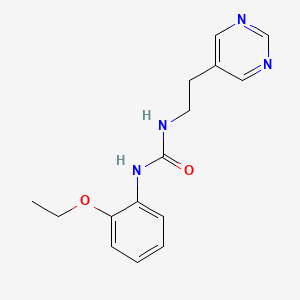
![[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester](/img/structure/B2835008.png)
